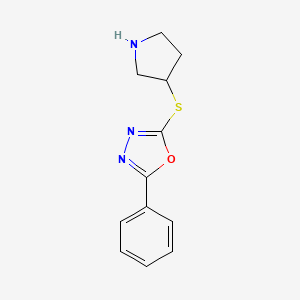
2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with various reagents. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the oxadiazole ring or the sulfur atom, leading to various reduced forms.
Substitution: The phenyl ring and the pyrrolidine moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring or pyrrolidine moiety.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole would depend on its specific biological activity. Generally, compounds with oxadiazole rings can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3,4-oxadiazole: Lacks the pyrrolidine and sulfanyl groups.
5-(Pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole: Lacks the phenyl group.
2-Phenyl-5-(methylsulfanyl)-1,3,4-oxadiazole: Has a methyl group instead of the pyrrolidine moiety.
Uniqueness
2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of both the phenyl and pyrrolidine moieties, which can contribute to its distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H13N3OS |
|---|---|
Poids moléculaire |
247.32 g/mol |
Nom IUPAC |
2-phenyl-5-pyrrolidin-3-ylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H13N3OS/c1-2-4-9(5-3-1)11-14-15-12(16-11)17-10-6-7-13-8-10/h1-5,10,13H,6-8H2 |
Clé InChI |
LVMDRCDQDAJECE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1SC2=NN=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


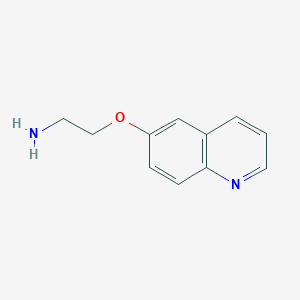
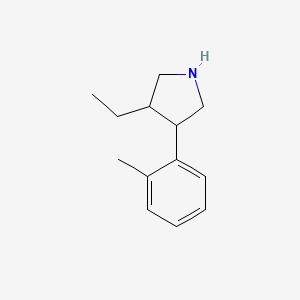
![6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13216575.png)
![2-Methyl-2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13216576.png)
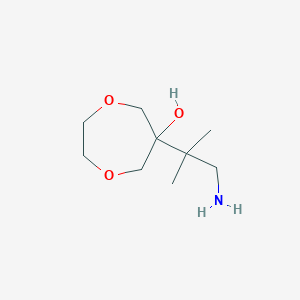
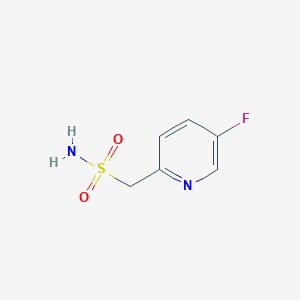
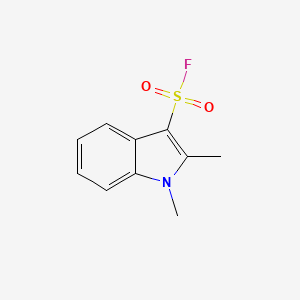
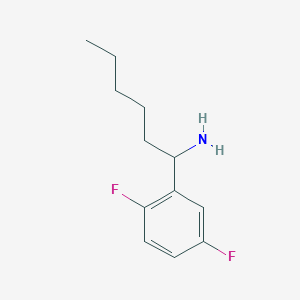
![2-Oxa-3-azabicyclo[2.2.2]octane](/img/structure/B13216619.png)
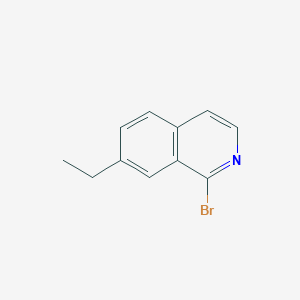

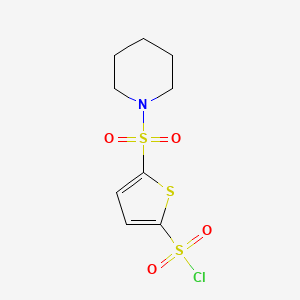
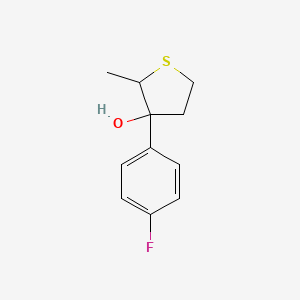
![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13216659.png)
